molecular formula C3Br4 B14734642 Cyclopropene, tetrabromo- CAS No. 6262-43-7

Cyclopropene, tetrabromo-

Cat. No.: B14734642
CAS No.: 6262-43-7
M. Wt: 355.65 g/mol
InChI Key: PMLYIHZGTYELCL-UHFFFAOYSA-N
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Description

Cyclopropene, tetrabromo- is a highly reactive organic compound characterized by its strained three-membered ring structure and the presence of four bromine atoms. This compound is part of the cyclopropene family, known for their significant strain energy due to the unusual bond angles in their ring structures. The presence of bromine atoms further enhances its reactivity, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclopropene, tetrabromo- typically involves the bromination of cyclopropene. This can be achieved through the reaction of cyclopropene with bromine under controlled conditions. The reaction is highly exothermic and requires careful handling to avoid decomposition of the product.

Industrial Production Methods: Industrial production of cyclopropene, tetrabromo- follows similar synthetic routes but on a larger scale. The process involves the use of bromine in large quantities and requires stringent safety measures due to the highly reactive nature of both the reactants and the product. The reaction is typically carried out in specialized reactors designed to handle exothermic reactions and to ensure the stability of the product.

Chemical Reactions Analysis

Types of Reactions: Cyclopropene, tetrabromo- undergoes a variety of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Addition Reactions: The strained ring structure makes it susceptible to addition reactions, where the ring opens up to form more stable compounds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Addition Reactions: Catalysts such as palladium or nickel are often used to facilitate the ring-opening reactions.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of brominated derivatives, while addition reactions typically result in ring-opened products with new functional groups.

Scientific Research Applications

Cyclopropene, tetrabromo- has a wide range of applications in scientific research:

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Properties

CAS No.

6262-43-7

Molecular Formula

C3Br4

Molecular Weight

355.65 g/mol

IUPAC Name

1,2,3,3-tetrabromocyclopropene

InChI

InChI=1S/C3Br4/c4-1-2(5)3(1,6)7

InChI Key

PMLYIHZGTYELCL-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C1(Br)Br)Br)Br

Origin of Product

United States

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